molecular formula C11H15N3O2 B3008621 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid CAS No. 2137035-72-2

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid

カタログ番号: B3008621
CAS番号: 2137035-72-2
分子量: 221.26
InChIキー: ZWDWHPPRSFBSKH-KYZUINATSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Synthesis and Biological Activity

Research in 2021 by Alsahib and Dhedan involved the synthesis of heterocyclic compounds including 2-(pyrimidin-2-ylamino)acetohydrazide, derived from 2-amino pyrimidine, for potential biological activities. Their study highlighted the synthesis processes and the inhibitory efficacy of these compounds against resistant bacterial strains, suggesting a potential application in antimicrobial therapies (Alsahib & Dhedan, 2021).

Anticancer Properties

A 2004 study by Wang et al. focused on the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase inhibitors. These compounds, including those with pyrimidine structures, exhibited potential as anticancer agents, particularly in inhibiting cellular proliferation and inducing apoptosis in cancer cells (Wang et al., 2004).

Synthesis and Antimicrobial Activity

Chioma et al. in 2018 synthesized 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes, exploring their antimicrobial potential. The study revealed that these compounds, particularly the Mn(II) complex, showed significant antimicrobial activity, suggesting their possible use in drug development (Chioma et al., 2018).

Histone Deacetylase Inhibition

In 2008, Zhou et al. described N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor. This compound, bearing a pyrimidine structure, showed promise as an anticancer drug due to its ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Anticancer and Cytotoxic Activities

Snégaroff et al. in 2009 synthesized thieno[2,3-d]pyrimidines with potential anticancer properties. One compound, 2-phenylthieno[2,3-d]pyrimidin-4-ylamino acid, demonstrated significant activity against various carcinoma cell lines, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Snégaroff et al., 2009).

Anticonvulsant Activity

A 2012 study by Puri et al. focused on synthesizing substituted 5-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)pyrimidine-2,4,6(1H,3H,5H)-triones for evaluation against convulsants in mice. Their research indicated the potential of these compounds, particularly in managing convulsive disorders (Puri, Sood, & Muthuraman, 2012).

Protein Kinase Inhibition

Ostrynska et al. in 2016 identified 4-aminothieno[2,3-d]pyrimidine derivatives as ATP-competitive CK2 inhibitors, with potential implications in cancer therapy due to their structure-activity relationships and binding mode with ATP-acceptor sites of CK2 (Ostrynska et al., 2016).

Capillary Electrophoresis

A 2012 study by Ye et al. developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including pyrimidine derivatives, demonstrating their utility in analytical chemistry (Ye et al., 2012).

Chemical Synthesis

Hulme et al., in 2008, explored the use of cyanamide in a multicomponent reaction to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives, indicating the versatility of pyrimidine in synthetic chemistry (Hulme et al., 2008).

将来の方向性

The future directions for research on “4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, pyrimidine derivatives are being explored as potential modulators of RXRα as anticancer agents .

特性

IUPAC Name

4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1,6-9H,2-5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDWHPPRSFBSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。